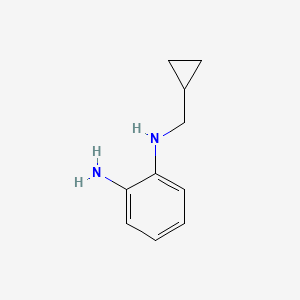

1-N-(cyclopropylmethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

2-N-(cyclopropylmethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRCXWHIXJOEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Using Cyclopropylmethyl Aldehyde or Formaldehyde Derivatives

- Reductive amination is an alternative method where benzene-1,2-diamine is reacted with cyclopropyl aldehyde derivatives (e.g., cyclopropyl formaldehyde) to form an imine intermediate.

- The imine is subsequently reduced to the secondary amine using mild reducing agents.

- This method offers selectivity and can be performed under milder conditions.

| Parameter | Details |

|---|---|

| Reactants | Benzene-1,2-diamine, cyclopropyl aldehyde (e.g., cyclopropyl formaldehyde) |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4) |

| Solvent | 1,2-Dichloroethane, ethanol, or methanol |

| Temperature | Room temperature to mild heating (20-80 °C) |

| Reaction Time | 1-4 hours |

| Purification | Silica gel chromatography |

- In a study synthesizing cyclopropylmethyl-substituted amines, benzene-1,2-diamine derivatives were reacted with cyclopropyl formaldehyde in 1,2-dichloroethane with trifluoroacetic acid as catalyst.

- Sodium triacetoxyborohydride was added slowly to reduce the imine intermediate.

- The product was isolated by adjusting pH and chromatographic purification with yields around 70%.

Condensation and Reduction Route via Imine Intermediate (Scalable Industrial Method)

- A scalable process for preparing 1-cyclopropylalkyl-1-amines involves:

- Condensation of a suitable amine precursor with cyclopropyl ketone to form an imine.

- Reduction of the imine to the secondary amine.

- Debenzylation or further functional group manipulations to yield the primary amine.

| Step | Description |

|---|---|

| Condensation | Use of Lewis acid catalysts in solvents like isopropanol, toluene, or THF |

| Reduction | Employing reducing agents such as hydrogenation catalysts or hydrides |

| Debenzylation | Removal of protecting groups to yield the free amine |

- This method is suitable for large-scale industrial synthesis.

- Uses inexpensive starting materials such as cyclopropyl methyl ketone.

- Reaction conditions are optimized for high selectivity and yield.

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Lewis Acid Catalysts | Boron isopropoxide or similar |

| Solvents | Iso-propanol, toluene, heptane, THF |

| Temperature | Mild to moderate heating |

| Yield | High, scalable |

Reference:

Purification and Characterization

- After synthesis, purification is typically achieved by recrystallization or silica gel chromatography using hexane-ethyl acetate mixtures.

- Yields generally range from 59% to 87% depending on the route and conditions.

- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | Benzene-1,2-diamine + cyclopropylmethyl halide | Base (NaOH, K2CO3), heat (~80-100 °C) | 60-80 | Simple, common; requires control to avoid over-alkylation |

| Reductive Amination | Benzene-1,2-diamine + cyclopropyl aldehyde | NaBH(OAc)3, 1,2-dichloroethane, RT | ~70 | Mild conditions, selective; suitable for sensitive substrates |

| Condensation + Reduction (Industrial) | Amine precursor + cyclopropyl ketone | Lewis acid catalyst, solvents (THF, toluene), reduction step | High | Scalable, suitable for non-racemic synthesis, industrial application |

Chemical Reactions Analysis

Types of Reactions

1-N-(cyclopropylmethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

1-N-(cyclopropylmethyl)benzene-1,2-diamine has several significant applications in different fields:

Organic Synthesis

This compound serves as a valuable building block in organic chemistry. It is utilized in the synthesis of more complex molecules and as a reagent in various organic reactions. Its structure allows for nucleophilic substitution reactions, making it a versatile intermediate in synthetic pathways.

Research indicates that this compound may exhibit potential biological activity, particularly in the realms of antimicrobial and anticancer properties. The amine groups can facilitate interactions with biological macromolecules, potentially modulating various biochemical pathways. However, detailed studies on its specific biological effects are still limited.

Medicinal Chemistry

The compound is being explored for its therapeutic applications. It may play a role in the development of new pharmaceutical agents, particularly due to its structural similarities to known active compounds . For instance, derivatives of cyclopropylmethyl amines have been investigated for their efficacy in treating inflammatory diseases through modulation of specific biological pathways .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics .

Case Studies and Research Findings

While specific case studies on this compound are sparse, related compounds have shown significant activities that could inform future research:

Mechanism of Action

The mechanism of action of 1-N-(cyclopropylmethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs with Alkyl/Substituted Alkyl Groups

1-N-(Cyclohexylmethyl)benzene-1,2-diamine (CAS 163618-44-8) Molecular Formula: C₁₃H₂₀N₂ | Molecular Weight: 204.31 g/mol Comparison: Replacing cyclopropylmethyl with cyclohexylmethyl increases steric bulk and lipophilicity. This derivative may exhibit slower reaction kinetics in nucleophilic substitutions due to steric hindrance .

N1-(tert-Butyl)benzene-1,2-diamine (CAS 28458-68-6)

- Molecular Formula : C₁₀H₁₆N₂ | Molecular Weight : 164.25 g/mol

- Comparison : The tert-butyl group is more electron-donating and sterically demanding than cyclopropylmethyl. This can stabilize intermediates in catalytic cycles but may hinder access to reactive sites in coordination chemistry .

2.2 Derivatives with Aromatic/Electron-Withdrawing Substituents

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine Key Feature: The 3,5-bis(trifluoromethyl)benzyl group introduces strong electron-withdrawing effects, enhancing acidity of the adjacent amine. This property is exploited in organocatalysis for stabilizing transition states via hydrogen bonding. However, synthesis challenges (e.g., undesired cyclization) necessitate alternative routes compared to simpler analogs like the cyclopropylmethyl derivative .

N1,N2-Bis(2-fluorobenzyl)benzene-1,2-diamine Key Feature: Fluorine atoms increase electronegativity and metabolic stability. The crystal structure (orthorhombic, space group Pbca) reveals intermolecular hydrogen bonding, which may influence melting points and solubility relative to non-fluorinated analogs .

Data Table: Key Properties of Selected Benzene-1,2-diamine Derivatives

Research Findings and Trends

- Synthetic Accessibility : The cyclopropylmethyl derivative avoids complications seen with bulkier groups (e.g., 3,5-bis(trifluoromethyl)benzyl), which require multi-step syntheses or reductive amination strategies .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance catalytic activity but may reduce solubility. Cyclopropylmethyl balances moderate steric demand with improved solubility over aromatic substituents.

- Biological Relevance : Fluorinated and propargylated analogs show promise in antiviral and anticancer studies, suggesting that the cyclopropylmethyl derivative could be tailored for similar applications with optimized pharmacokinetics .

Biological Activity

1-N-(cyclopropylmethyl)benzene-1,2-diamine, also known as N1-(cyclopropylmethyl)-1,2-benzenediamine, is a chemical compound with the CAS Number 1012884-24-0. This compound features a benzene ring substituted with two amine groups and a cyclopropylmethyl group. Its unique structure suggests potential applications in various biological contexts, though specific biological activity data remain limited.

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- Density : Approximately 1.155 g/cm³

- Boiling Point : Estimated at 312.2 °C

- InChI Key : MYRCXWHIXJOEEJ-UHFFFAOYSA-N

The biological activity of compounds similar to this compound often involves their interaction with specific molecular targets such as enzymes or receptors. The amine groups may facilitate hydrogen bonding and ionic interactions, which are critical for binding to biological macromolecules. This can modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Data

While specific studies on the biological activity of this compound are sparse, related compounds within the same structural class have shown significant activities:

| Compound | Activity | Reference |

|---|---|---|

| Fentanyl Derivatives | Analgesic activity with varying potency | |

| Cyclopropylmethyl Substituted Compounds | Potential for receptor modulation |

Study on Cyclopropylmethyl Derivatives

Research has indicated that cyclopropylmethyl derivatives exhibit notable biological activities due to their structural characteristics. In a study focusing on similar compounds, it was found that modifications in the cyclopropyl group significantly influenced pharmacological profiles. For instance, the introduction of amine groups at specific positions enhanced binding affinity to target receptors, suggesting a promising direction for drug design .

Fragment-Based Drug Design

Fragment-assisted SAR (Structure-Activity Relationship) analysis has been employed to evaluate compounds related to this compound. This approach allows for rapid assessment of how structural variations affect biological activity. Initial findings suggest that maintaining certain functional groups while altering others can lead to increased potency against specific targets .

Q & A

Q. What are the recommended synthetic routes for 1-N-(cyclopropylmethyl)benzene-1,2-diamine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination of benzene-1,2-diamine derivatives with cyclopropane-containing reagents. For example, derivatives like N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine are synthesized from commercial precursors under controlled temperatures (60–100°C) and solvent systems such as DMF or THF . Reaction yields can be optimized by adjusting stoichiometry, catalyst selection (e.g., palladium for cross-coupling), and reaction time. HPLC analysis is recommended for purity validation .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : Use - and -NMR to confirm substitution patterns and cyclopropane integration. Aromatic protons typically appear between δ 6.5–7.5 ppm, while cyclopropane methylene protons resonate near δ 0.5–1.5 ppm .

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and acetonitrile/water gradient (e.g., 40:60 to 80:20) are effective .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (exact mass for CHN: 161.108 g/mol).

Q. What are the primary research applications of benzene-1,2-diamine derivatives in medicinal chemistry?

Derivatives of benzene-1,2-diamine are explored as ligands for metal complexes in catalysis or as bioactive molecules. For instance, structurally similar compounds like 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine inhibit NF-κB nuclear translocation, suggesting potential anti-inflammatory or anticancer applications .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

- Software : Use SHELXL for structure refinement. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms .

- Ambiguities : Address disorder in the cyclopropane moiety by refining occupancy ratios (e.g., 0.57:0.43 split observed in similar structures) . Validate with OLEX2 for visualization and hydrogen-bonding analysis .

- Validation : Cross-check with the Cambridge Structural Database (CSD) for bond-length and angle comparisons .

Q. How do structural modifications (e.g., substituent position) influence the compound’s reactivity or biological activity?

- Electron-Donating Groups : Substituents like methoxy (e.g., L8 in ) enhance ligand-metal coordination, affecting catalytic activity.

- Biological Activity : Analogues with bulky substituents (e.g., 2-fluorobenzyl) show improved pharmacokinetic profiles due to steric hindrance reducing metabolic degradation . Compare with NF-κB inhibitors to design derivatives targeting specific protein interactions .

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data (e.g., bond-length discrepancies)?

- Multi-Method Validation : Combine X-ray diffraction with DFT calculations (e.g., Gaussian09) to model electronic environments. For example, aromatic C-N bond lengths in crystallography (1.34–1.38 Å) should align with NMR coupling constants () .

- Dynamic Effects : Use variable-temperature crystallography to assess thermal motion artifacts. Discrepancies in cyclopropane ring geometry may arise from libration corrections in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.